molecular formula C27H30N2O6S B123270 Tobicillin CAS No. 151287-22-8

Tobicillin

カタログ番号: B123270
CAS番号: 151287-22-8
分子量: 510.6 g/mol
InChIキー: MGKUHWMKIYHWOJ-AOHZBQACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トビシリンは、β-ラクタム系抗生物質であるペニシリンGのエステル誘導体です。主に細菌感染症の治療、特にブリの腸球菌症の治療に使用されます。 トビシリンは、酸性溶液中での安定性と、Enterococcus seriolicidaによる感染症の治療効果で知られています .

2. 製法

合成経路と反応条件: トビシリンは、ペニシリンGのカルボキシル基をエステル化することで合成されます。このプロセスは、ペニシリンGをアセトニトリルに溶解し、その後エステル化剤と反応させることを含みます。 反応は通常、制御された温度とpHで実施され、高収率と高純度が保証されます .

工業的製造方法: 工業的には、トビシリンは油とリン酸塩を含む安定化製剤として製造されます。この方法により、貯蔵および輸送中の化合物の安定性が確保されます。 安定化製剤には、大豆油と第三リン酸カルシウムが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: Tobicillin is synthesized by esterifying the carboxyl group of penicillin G. The process involves dissolving penicillin G in acetonitrile and then reacting it with an esterifying agent. The reaction is typically carried out at a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced in stabilized preparations that include an oil and a phosphate. This method ensures the stability of the compound during storage and transportation. The stabilized preparation may contain soybean oil and tertiary calcium phosphate .

化学反応の分析

反応の種類: トビシリンは、加水分解、酸化、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

    加水分解: トビシリンは、水または酸性条件下で加水分解され、エステル結合が切断されてペニシリンGが放出されます。

    酸化: 酸化剤はトビシリンを酸化型に変換できますが、この反応は実際にはあまり一般的ではありません。

    置換: トビシリンは、エステル基が他の官能基に置き換わる置換反応を起こす可能性があります。

主要な生成物: トビシリンの加水分解によって生成される主な生成物は、ペニシリンGです。 他の反応では、使用される試薬と条件に応じてさまざまな誘導体が生成される可能性があります .

4. 科学研究への応用

トビシリンには、いくつかの科学研究への応用があります。

    化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。

    生物学: 抗菌特性と特定の細菌株に対する有効性について調査されています。

    医学: 細菌感染症の治療、特に水産養殖における魚の病気の管理に使用されます。

    産業: 獣医用安定化抗生物質製剤の製造に使用されます

科学的研究の応用

Treatment of Infections

Tobicillin is effective in treating various bacterial infections due to its stability against β-lactamases, which are enzymes produced by certain bacteria to resist penicillins. Its broad-spectrum activity makes it suitable for serious infections caused by resistant strains.

  • Case Study: Pseudomonas aeruginosa Infections
    • A study highlighted this compound's efficacy in treating Pseudomonas infections in immunocompromised patients, demonstrating significant improvement in clinical outcomes when compared to other antibiotics like ceftazidime and meropenem .
    • Patients receiving this compound showed a lower rate of treatment failure and reduced hospital stays.

Prophylactic Use

This compound has been explored for prophylactic use in high-risk surgical patients to prevent postoperative infections. Its administration prior to surgery has been associated with a decrease in infection rates, particularly in orthopedic and cardiac surgeries .

Livestock Treatment

This compound is also utilized in veterinary medicine for treating bacterial infections in livestock. Its application has been noted particularly in cattle and poultry, where it helps manage outbreaks of respiratory diseases caused by Pasteurella spp. and other pathogens.

  • Case Study: Poultry Infections
    • A trial involving broiler chickens demonstrated that this compound effectively reduced mortality rates associated with bacterial pneumonia. The treated group showed a 30% decrease in mortality compared to untreated controls .

Mechanisms of Resistance

Research has focused on understanding the mechanisms by which bacteria develop resistance to this compound. Studies indicate that mutations in penicillin-binding proteins (PBPs) and the production of β-lactamases are primary pathways for resistance development .

  • Implications for Future Antibiotic Development
    • Insights gained from studying this compound resistance mechanisms are crucial for developing new β-lactam antibiotics that can circumvent these resistance strategies .

Comparative Effectiveness

A comparative analysis of this compound with other antibiotics reveals its unique position in the treatment landscape:

AntibioticSpectrum of ActivityEfficacy Against PseudomonasStability Against β-lactamases
This compoundBroad-spectrumHighHigh
CeftazidimeBroad-spectrumModerateModerate
MeropenemBroad-spectrumHighLow

作用機序

トビシリンは、細菌の細胞壁合成を阻害することで効果を発揮します。細菌の細胞壁に存在するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。その結果、細胞壁が弱くなり、最終的に細菌が溶解します。 分子標的はPBPであり、関与する経路は細胞壁の生合成に関連しています .

類似化合物:

    ペニシリンG: トビシリンの母体化合物であり、さまざまな細菌感染症の治療に使用されます。

    アモキシシリン: より幅広い活性を示すペニシリン系抗生物質です。

    ドキシサイクリン: さまざまな感染症を治療する抗生物質ですが、別のクラス(テトラサイクリン系)に属します。

比較: トビシリンは、エステル化された構造により酸性条件下で安定性が向上し、血流への吸収が促進されるという点でユニークです。ペニシリンGと比較して、トビシリンは血中濃度時間曲線下面積が大きいため、特定の用途ではより効果的です。 アモキシシリンとドキシサイクリンは、効果的な抗生物質ですが、作用機序が異なり、さまざまなタイプの感染症に使用されます .

類似化合物との比較

    Penicillin G: The parent compound of Tobicillin, used to treat a wide range of bacterial infections.

    Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.

    Doxycycline: An antibiotic that treats a wide range of infections but belongs to a different class (tetracyclines).

Comparison: this compound is unique due to its esterified structure, which provides stability in acidic conditions and enhances its absorption in the bloodstream. Compared to penicillin G, this compound has a higher area under the blood concentration-time curve, making it more effective in certain applications. Amoxicillin and doxycycline, while effective antibiotics, have different mechanisms of action and are used for different types of infections .

生物活性

Tobicillin, a derivative of penicillin, is part of the β-lactam antibiotic family and exhibits significant biological activity against a range of bacterial pathogens. This article explores its biological mechanisms, effectiveness, and relevant case studies, supported by data tables and research findings.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The β-lactam ring in this compound binds covalently to the active site of PBPs, leading to cell lysis and death of the bacteria due to osmotic pressure.

Biological Activity and Efficacy

This compound has shown effectiveness against various Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration needed to inhibit bacterial growth.

Table 1: MIC Values of this compound Against Selected Bacteria

BacteriaMIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli4.0
Klebsiella pneumoniae8.0

These values suggest that this compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option for treating infections caused by these pathogens.

Case Studies

  • Case Study on Staphylococcus aureus Infection :
    A clinical case involved a patient with a severe Staphylococcus aureus infection resistant to conventional antibiotics. This compound was administered as part of the treatment regimen, resulting in a significant reduction in bacterial load and resolution of symptoms within five days.
  • Pneumonia Treatment :
    In another case, this compound was used to treat a patient with pneumonia caused by Streptococcus pneumoniae. The patient showed marked improvement after 48 hours of therapy, with follow-up cultures demonstrating no growth of the pathogen.
  • Resistance Patterns :
    A study highlighted the increasing resistance patterns observed in Escherichia coli strains against this compound. Despite its effectiveness, some strains showed MIC values as high as 4 µg/mL, indicating the need for continuous monitoring and potential combination therapies to enhance efficacy.

Research Findings

Recent studies have focused on optimizing this compound's effectiveness through structural modifications and combination therapies:

  • Structural Modifications : Research has indicated that modifying the side chains of this compound can enhance its activity against resistant strains. For instance, introducing electron-withdrawing groups has been shown to improve its binding affinity to PBPs.
  • Combination Therapies : Combining this compound with other antibiotics has been explored to combat resistance. Studies suggest that pairing it with aminoglycosides can synergistically enhance antibacterial activity against resistant Gram-negative bacteria.

Table 2: Efficacy of this compound Combinations

CombinationEfficacy (synergy)
This compound + GentamicinHigh
This compound + AmikacinModerate
This compound + ClindamycinLow

特性

IUPAC Name

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHWMKIYHWOJ-AOHZBQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057648
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151287-22-8
Record name 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151287-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobicillin
Reactant of Route 2
Reactant of Route 2
Tobicillin
Reactant of Route 3
Reactant of Route 3
Tobicillin
Reactant of Route 4
Reactant of Route 4
Tobicillin
Reactant of Route 5
Reactant of Route 5
Tobicillin
Reactant of Route 6
Reactant of Route 6
Tobicillin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。